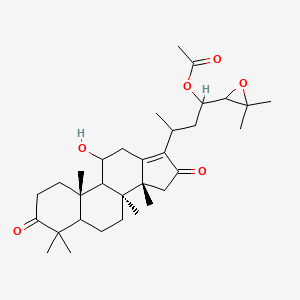

23-O-Acetylalisol C;Alisol C monoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

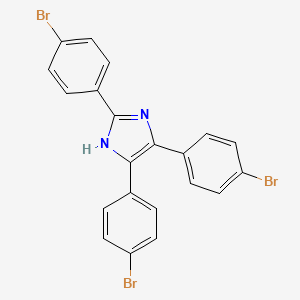

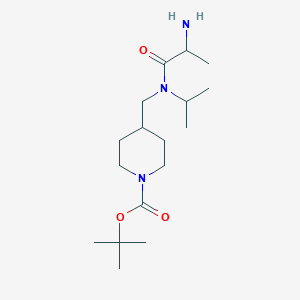

Alisol C (23-acetate) is an organic compound with the chemical formula C32H48O6. It is a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale, a medicinal plant widely used in traditional Chinese medicine. The compound appears as a white crystalline powder and is soluble in organic solvents such as methanol, ethanol, and DMSO. Alisol C (23-acetate) is known for its pharmacological properties, including anti-inflammatory and immunomodulatory effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alisol C (23-acetate) can be synthesized through chemical reactions involving appropriate starting materials and reagents. One common method involves the acetylation of Alisol C using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods: Industrial production of Alisol C (23-acetate) often involves extraction from the rhizomes of Alisma orientale. The dried rhizomes are first ground into a fine powder and then subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to isolate Alisol C (23-acetate) in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Alisol C (23-acetate) undergoes various chemical reactions, including:

Oxidation: Alisol C (23-acetate) can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of Alisol C (23-acetate) can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Substitution: The acetate group in Alisol C (23-acetate) can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted triterpenoids with various functional groups

Applications De Recherche Scientifique

Alisol C (23-acetate) has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in chromatographic analysis and as a starting material for the synthesis of other triterpenoids.

Biology: Studied for its effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and metabolic disorders. .

Industry: Utilized in the development of pharmaceutical formulations and as a bioactive ingredient in health supplements

Mécanisme D'action

Alisol C (23-acetate) exerts its effects through various molecular targets and pathways:

Farnesoid X Receptor (FXR): Alisol C (23-acetate) acts as an agonist of FXR, a nuclear receptor involved in regulating lipid and glucose metabolism.

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH by Alisol C (23-acetate) results in increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and cardioprotective effects.

AMP-activated Protein Kinase (AMPK): Activation of AMPK by Alisol C (23-acetate) enhances cellular energy homeostasis and reduces inflammation.

Comparaison Avec Des Composés Similaires

Alisol C (23-acetate) is part of a family of protostane-type triterpenoids, which includes:

Alisol A: Known for its anti-cancer and anti-inflammatory properties.

Alisol B: Exhibits lipid-lowering and anti-atherosclerotic effects.

Alisol B 23-acetate: Similar to Alisol C (23-acetate) but with distinct pharmacological activities .

Uniqueness: Alisol C (23-acetate) is unique due to its specific molecular structure, which allows it to interact with multiple molecular targets and pathways. Its ability to modulate FXR and sEH distinguishes it from other triterpenoids, making it a valuable compound for research and therapeutic applications .

Propriétés

Formule moléculaire |

C32H48O6 |

|---|---|

Poids moléculaire |

528.7 g/mol |

Nom IUPAC |

[1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate |

InChI |

InChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(36)28(3,4)23(30)10-13-31(26,8)32(19,9)16-21(25)35/h17,20,22-23,26-27,34H,10-16H2,1-9H3/t17?,20?,22?,23?,26?,27?,30-,31-,32-/m0/s1 |

Clé InChI |

KOOCQNIPRJEMDH-HEDAHWRMSA-N |

SMILES isomérique |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O |

SMILES canonique |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-7-methylpyrazolo[1,5-A]pyridine](/img/structure/B14782177.png)

![2-[2-Methyl-6-[2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile](/img/structure/B14782192.png)

![4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol](/img/structure/B14782194.png)

![[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B14782230.png)

![rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14782234.png)

![(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14782237.png)

![[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14782240.png)

![4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one](/img/structure/B14782247.png)